![molecular formula C17H22N2O5S B7550190 Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate](/img/structure/B7550190.png)
Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate, also known as EDFS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDFS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes such as DNA synthesis and protein synthesis. Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate has been found to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate also has some limitations in lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate-based drugs. One area of research is the optimization of the synthesis method to improve yield and purity. Another direction is the development of new drug delivery systems to improve the solubility and bioavailability of Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate and to identify potential drug targets for the development of new therapies.
Métodos De Síntesis
The synthesis of Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate involves the reaction of 2-(dimethylamino)ethylamine with furan-2-carbaldehyde to form a Schiff base, which is then reacted with ethyl 4-aminobenzoate and sulfur dioxide to yield Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate. The synthesis of Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate has been well-documented in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is the development of Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate-based drugs for the treatment of cancer. Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate has been found to exhibit potent cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-4-23-17(20)13-7-9-14(10-8-13)25(21,22)18-12-15(19(2)3)16-6-5-11-24-16/h5-11,15,18H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTCIHVSHGVVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)
![3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)


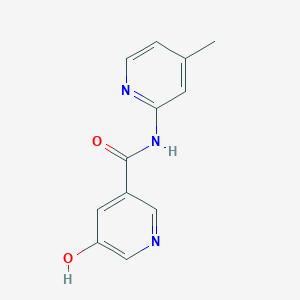
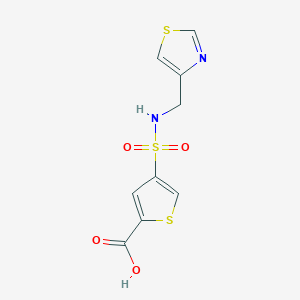
![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)
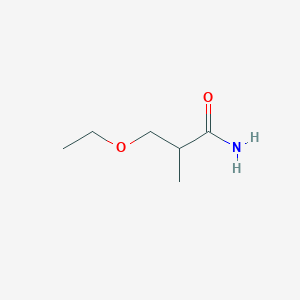
![4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)
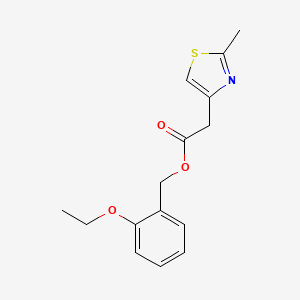
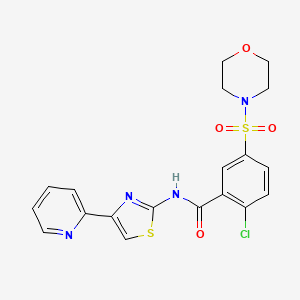
![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide](/img/structure/B7550196.png)